7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
7-chloro-8-methyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-12(2)10-14-4-6-15(7-5-14)19-11-17(21(24)25)16-8-9-18(22)13(3)20(16)23-19/h4-9,11-12H,10H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTFRNGODURECC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)CC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147105 | |
| Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863182-57-4 | |
| Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863182-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Quinoline Synthesis: Pfitzinger Condensation and Variants
The quinoline core is typically synthesized via the Pfitzinger condensation reaction , which involves the condensation of isatin derivatives with ketones or aldehydes under basic conditions. This method is well-established for generating 2,4-disubstituted quinoline analogues, including those with methyl and chloro substituents.
- Example: The synthesis of 2-toluquinoline-4-carboxylic acid, a key intermediate, is achieved by refluxing isatin with sodium hydroxide and acetone, followed by pH adjustment and filtration to yield the quinoline acid with high purity and yield (~99%).
Methyl Ester Formation and Hydrolysis to Carboxylic Acid
The carboxylic acid function at position 4 is often protected as a methyl ester during intermediate steps to facilitate purification and coupling reactions.
Methyl esterification is achieved by generating the cesium salt of the carboxylic acid followed by treatment with iodomethane or by using trimethylsilyl diazomethane (TMS-diazomethane) for methylation.
Hydrolysis of the methyl ester to the free acid is challenging due to the presence of the C3 methyl group, which hinders mild base hydrolysis.
Harsh hydrolysis conditions (e.g., NaOH at temperatures above 60 °C) often lead to side reactions and low yields.
An alternative and more effective method is demethylation using boron tribromide (BBr3) in dichloromethane at room temperature , which cleanly converts the methyl ester to the carboxylic acid with minimal side products.
Oxidation and Functional Group Transformations
In some synthetic schemes, oxidation steps are used to convert vinyl or methyl groups to carboxylic acids or other functionalities.
- Strong oxidizers such as potassium permanganate or potassium bichromate are employed under controlled temperatures (35–45 °C) to oxidize quinoline derivatives to dicarboxylic acids, which can be further processed to target compounds.
Summary of Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Quinoline core formation | Pfitzinger condensation | Isatin, sodium hydroxide, acetone, reflux 10 h, pH 5-6 | High yield (99%), mild conditions |
| 2. Introduction of 4-isobutylphenyl group | Suzuki coupling | Boronic acid derivative, Pd catalyst, base, mild temp | Route B preferred for sensitive groups |
| 3. Methyl ester formation | Methylation | Cesium salt + iodomethane or TMS-diazomethane | Protects carboxylic acid for coupling |
| 4. Ester hydrolysis to acid | Demethylation | BBr3 in dichloromethane, room temp | Avoids harsh base hydrolysis side reactions |
| 5. Oxidation (if needed) | Oxidation | KMnO4 or K2Cr2O7, 35-45 °C | Converts vinyl/methyl to acid groups |
Research Findings and Optimization Notes
The use of Suzuki coupling after ester formation (Route B) allows for the installation of sensitive aromatic substituents without degradation.
Traditional Fischer–Speier esterification is low yielding for methyl esters with C3 methyl substituents; cesium salt methylation or TMS-diazomethane methylation are superior alternatives.
Harsh base hydrolysis (>60 °C NaOH) leads to side products and poor acid yields; BBr3 demethylation is a cleaner alternative.
Oxidation steps require careful control of temperature and oxidant concentration to avoid over-oxidation or decomposition.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares key structural and molecular features of the target compound with its analogues:
Key Differences and Implications
Substituent Bulkiness and Lipophilicity: The 4-isobutylphenyl group in the target compound introduces significant steric bulk compared to smaller alkyl chains (e.g., ethyl in CAS 588711-30-2). The 4-propoxyphenyl variant (CAS 863185-10-8) contains an ether linkage, which may increase solubility in polar solvents like methanol or DMSO .
Electronic Effects: Electron-withdrawing groups (e.g., 3-chlorophenyl in CAS 725244-74-6) can stabilize the quinoline core via resonance, affecting reactivity in further derivatization .
Regiochemical Variations :
- The 8-chloro isomer (CAS 401604-07-7) demonstrates how positional changes in halogenation influence molecular conformation and intermolecular interactions .
Biological Activity
Chemical Identity
7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carboxylic acid, with the CAS number 863182-57-4, is a quinoline derivative characterized by its unique molecular structure comprising a chloro group, an isobutylphenyl moiety, and a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of 353.84 g/mol .
Anticancer Properties
Recent studies have indicated that quinoline derivatives exhibit significant anticancer activity. For instance, related compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated, but its structural similarities to other bioactive quinolines suggest potential efficacy against cancers like breast and lung cancer.
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. Research has demonstrated that modifications in the quinoline structure can enhance antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the isobutylphenyl group in this compound may contribute to its lipophilicity, potentially improving membrane penetration and enhancing antimicrobial action.
Mechanistic Studies
Mechanistic investigations into similar compounds have revealed that they may exert their biological effects through the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress can trigger apoptotic pathways, making quinoline derivatives promising candidates for further exploration in cancer therapy.
Data Table: Biological Activities of Related Compounds
Case Study 1: Anticancer Activity
A study investigated the effects of various quinoline derivatives on MCF-7 breast cancer cells. Results indicated that structural modifications, including the introduction of alkyl groups, significantly enhanced cytotoxicity. Although specific data on this compound was not available, the findings suggest that similar compounds could exhibit comparable anticancer properties.
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial activities among several quinoline derivatives, one compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of hydrophobic interactions in enhancing antibacterial efficacy, which may be relevant to the biological activity of this compound.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 7-chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carboxylic acid?
- Methodology : A multi-step synthesis is typically employed, starting with functionalization of the quinoline core. Key steps include:
- Chlorination : Introduce the 7-chloro group via electrophilic substitution using reagents like POCl₃ or N-chlorosuccinimide (NCS) under controlled conditions .
- Suzuki-Miyaura Coupling : Attach the 4-isobutylphenyl group at the 2-position using a palladium catalyst and arylboronic acid derivatives. Optimize ligand choice (e.g., SPhos) and solvent (toluene/ethanol) for high yields .
- Methylation : Introduce the 8-methyl group via Friedel-Crafts alkylation or directed ortho-methylation using methyl iodide and a Lewis acid (e.g., AlCl₃) .
- Carboxylic Acid Formation : Hydrolyze a pre-installed ester group (e.g., methyl ester) under basic conditions (NaOH/EtOH) to yield the final carboxylic acid .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for quinoline, isobutyl CH₂ at δ 2.5–3.0 ppm) and absence of impurities. Compare predicted vs. observed splitting patterns .
- HRMS : Confirm molecular weight (C₂₁H₁₉ClNO₂, exact mass 352.0978) with <2 ppm error .
- IR Spectroscopy : Identify carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .
Q. What are the critical purity assessment methods for this compound?
- Methodology :
- HPLC/LCMS : Use reverse-phase C18 columns (MeCN/H₂O + 0.1% formic acid) to detect impurities <0.1% .
- Elemental Analysis : Ensure C, H, N, and Cl percentages align with theoretical values (e.g., C 64.69%, H 5.16%, N 3.58%, Cl 9.98%) .
- Melting Point : Consistency with literature values (if available) to confirm crystalline purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Analog Synthesis : Modify substituents systematically (e.g., replace isobutyl with cyclopropyl or halogenated aryl groups) to assess impact on target binding .
- In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes, receptors) .
- Bioassays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination) or cell-based models (e.g., cytotoxicity profiling) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodology :
- Batch Reproducibility : Re-synthesize the compound under strictly controlled conditions to exclude batch variability .
- Assay Validation : Compare results across multiple assays (e.g., fluorescence-based vs. radiometric enzyme assays) to identify platform-specific artifacts .
- Metabolite Screening : Use LC-HRMS to detect degradation products or metabolites that may interfere with bioactivity .
Q. How can the pharmacokinetic (PK) profile of this compound be improved?
- Methodology :
- Prodrug Design : Mask the carboxylic acid as an ester (e.g., ethyl ester) to enhance membrane permeability, followed by in vivo hydrolysis .
- Salt Formation : Improve solubility via sodium or lysine salt preparation, validated by pH-solubility profiling .
- Microsomal Stability Testing : Use liver microsomes to assess metabolic stability and identify vulnerable sites for structural shielding .
Q. What strategies mitigate toxicity risks identified in preliminary studies?
- Methodology :
- Genotoxicity Screening : Perform Ames tests (bacterial reverse mutation assay) to assess DNA adduct formation potential .
- Reactive Metabolite Trapping : Incubate with glutathione (GSH) and analyze adducts via LC-MS/MS to identify electrophilic intermediates .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at metabolically labile positions to block bioactivation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
